molecular formula C11H12O B1655408 3-(But-3-en-1-yl)benzaldehyde CAS No. 358751-00-5

3-(But-3-en-1-yl)benzaldehyde

Cat. No.: B1655408
CAS No.: 358751-00-5
M. Wt: 160.21 g/mol
InChI Key: SPSGCPQLOUNVMU-UHFFFAOYSA-N
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Description

3-(But-3-en-1-yl)benzaldehyde is an organic compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol . It is characterized by the presence of both a benzaldehyde group and a terminal alkene (but-3-en-1-yl) chain, as defined by its SMILES structure, C=CCCC1=CC(=CC=C1)C=O . This structure makes it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The terminal alkene group is amenable to further chemical modifications, such as olefin metathesis or hydrofunctionalization, allowing researchers to elaborate the carbon chain. Simultaneously, the aldehyde group serves as a versatile handle for condensation reactions or reduction to alcohol. Recent scientific investigations have highlighted the significant research potential of benzaldehyde derivatives. Studies on related benzaldehyde compounds isolated from natural sources have demonstrated promising biological activities, including efficacy against neuroinflammatory responses and neuroprotective effects in models of Alzheimer's disease . Specifically, certain benzaldehydes have been shown to reduce the secretion of pro-inflammatory factors like IL-6 and TNF-α, inhibit the expression of proteins such as iNOS and COX-2, and mitigate oxidative stress and neuronal apoptosis through modulation of Tau protein-related pathways and caspases . While the specific biological profile of this compound is an area of ongoing research, its structural features position it as a compound of interest for developing new therapeutic agents and exploring novel biochemical mechanisms. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-but-3-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-3-5-10-6-4-7-11(8-10)9-12/h2,4,6-9H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSGCPQLOUNVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448321
Record name 3-(But-3-en-1-yl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358751-00-5
Record name 3-(But-3-en-1-yl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(but-3-en-1-yl)benzaldehyde
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Synthetic Methodologies for 3 but 3 En 1 Yl Benzaldehyde and Analogous Molecular Architectures

Advanced Organic Synthesis Approaches

The synthesis of 3-(but-3-en-1-yl)benzaldehyde can be approached through several advanced organic synthesis techniques. These methods include the direct introduction of the butenyl group onto a benzaldehyde (B42025) scaffold, the modification of functional groups on a precursor molecule, and the strategic use of protecting groups to facilitate selective transformations.

Strategies for Introducing the Butenyl Moiety to Benzaldehyde Scaffolds

A primary challenge in the synthesis of this compound is the formation of the bond connecting the butenyl chain to the benzaldehyde ring. Several powerful reactions in organic chemistry can be employed for this purpose, including olefination reactions and cross-coupling methodologies.

Olefination reactions are a class of chemical reactions that convert a carbonyl group into an alkene. These reactions are pivotal in synthetic organic chemistry for the formation of carbon-carbon double bonds.

The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone, yielding an alkene and triphenylphosphine (B44618) oxide. libretexts.orgmnstate.edu For the synthesis of a molecule like this compound, a retrosynthetic analysis suggests two main disconnection approaches. One approach would involve the reaction of 3-formylbenzaldehyde with a suitable phosphonium ylide, though this would not directly yield the target molecule. A more direct, albeit multistep, approach would be to start with a precursor that can be converted to the final product. For instance, a Wittig reaction could be employed to construct a related alkene, which is then transformed into the target molecule. The stereoselectivity of the Wittig reaction is a key consideration, with unstabilized ylides generally favoring the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgalfa-chemistry.com This method offers several advantages, including the use of more nucleophilic and less basic carbanions, and the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com A plausible synthetic route to an analogue of this compound could involve the reaction of an appropriate phosphonate (B1237965) with 3-formylbenzaldehyde. The reaction conditions, such as the choice of base and solvent, can influence the stereochemical outcome. conicet.gov.ar

Olefination ReactionReagentsTypical Product Stereoselectivity
Wittig ReactionPhosphonium ylide, Aldehyde/Ketone(Z)-alkene with unstabilized ylides, (E)-alkene with stabilized ylides libretexts.org
Horner-Wadsworth-EmmonsPhosphonate-stabilized carbanion, Aldehyde/KetonePredominantly (E)-alkene wikipedia.org
Peterson Olefinationα-silyl carbanion, Aldehyde/KetoneCan be controlled to yield either (E) or (Z)-alkene organic-chemistry.org

The Peterson olefination provides another route to alkenes from carbonyl compounds, using α-silyl carbanions. organic-chemistry.orgurbanpro.com A significant advantage of this reaction is that the stereochemical outcome can often be controlled by the choice of workup conditions. organic-chemistry.org The intermediate β-hydroxysilane can be isolated, and subsequent elimination under acidic or basic conditions leads to the formation of either the (E) or (Z)-alkene, respectively. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgorganic-chemistry.org A potential synthesis of this compound via the Heck reaction could involve the coupling of 3-halobenzaldehyde (e.g., 3-iodobenzaldehyde) with but-3-en-1-ol, followed by oxidation of the alcohol to the aldehyde. The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. princeton.edu To synthesize this compound, one could couple a boronic acid or ester derivative of butene with a 3-halobenzaldehyde. For instance, the coupling of 3-bromobenzaldehyde (B42254) with but-3-en-1-ylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a base would yield the target molecule. nih.gov The choice of ligands, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. princeton.edu

Cross-Coupling ReactionCoupling PartnersCatalyst System
Heck ReactionUnsaturated halide/triflate, AlkenePalladium catalyst and a base wikipedia.org
Suzuki-Miyaura CouplingOrganoboron compound, OrganohalidePalladium catalyst and a base princeton.edu

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of substituted aromatic compounds, avoiding the need for pre-functionalized starting materials. nih.gov While direct C-H butenylation of benzaldehyde at the meta-position is challenging, related methodologies involving directing groups could potentially be adapted. For instance, a directing group could be installed on the benzaldehyde, which then guides a transition metal catalyst to activate a specific C-H bond for subsequent coupling with a butenylating agent. nih.gov

Selective Functional Group Transformations on Precursors

An alternative synthetic strategy involves the use of a precursor molecule that already contains the butenyl group attached to the benzene (B151609) ring. The desired aldehyde functionality can then be introduced through a selective functional group transformation. For example, the reduction of 3-(but-3-en-1-yl)benzonitrile to the corresponding aldehyde can be achieved using a reducing agent such as diisobutylaluminium hydride (DIBAL-H). organic-synthesis.comchemistrysteps.com This reduction is typically carried out at low temperatures to prevent over-reduction to the primary amine. urbanpro.com

Another approach could involve the oxidation of 3-(but-3-en-1-yl)benzyl alcohol to the aldehyde. Various mild oxidizing agents can be employed for this transformation to avoid oxidation of the alkene functionality.

Strategic Protection and Deprotection Techniques for Polyfunctionalized Intermediates

In multi-step syntheses, it is often necessary to protect certain functional groups to prevent them from reacting under the conditions used for transforming other parts of the molecule. The aldehyde group is particularly susceptible to nucleophilic attack and oxidation. Therefore, in a synthetic route where the butenyl side chain is introduced via a Grignard or organolithium reagent, the aldehyde group must be protected.

A common method for protecting aldehydes is the formation of an acetal, for example, by reacting the aldehyde with a diol such as ethylene (B1197577) glycol in the presence of an acid catalyst. conicet.gov.arnih.gov These cyclic acetals are stable to a wide range of reaction conditions, including those involving strong bases and nucleophiles. conicet.gov.ar Once the desired transformation on another part of the molecule is complete, the aldehyde can be regenerated by acid-catalyzed hydrolysis of the acetal. scispace.comresearchgate.net

Protecting GroupFormation ConditionsDeprotection Conditions
Acetal (e.g., from ethylene glycol)Diol, Acid catalystAqueous acid scispace.com

Microwave-Assisted Organic Synthesis (MAOS) in the Preparation of Related Benzaldehyde Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. molport.com This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating.

In the context of benzaldehyde derivatives, MAOS has been effectively applied to various condensation reactions. For instance, the crossed aldol (B89426) condensation of benzaldehyde and its derivatives with cyclohexanone (B45756) to synthesize dibenzylidenecyclohexanone derivatives is significantly more efficient under microwave irradiation than by traditional stirring methods. yale.edu Studies have shown that reactions can be completed in as little as two minutes with yields reaching up to 100% for certain derivatives. yale.edursc.org Similarly, the Claisen-Schmidt condensation of benzaldehydes with acetophenones to form chalcones, and the reaction with acetone (B3395972) to produce dibenzalacetone, are accomplished in seconds to minutes, a stark contrast to the hours required by conventional heating. molport.com

The benefits of MAOS extend to its environmentally friendly profile, often requiring less solvent and energy, which aligns with the principles of green chemistry. rsc.org Research has demonstrated the successful synthesis of various benzaldehyde derivatives using household microwave ovens, showcasing the accessibility of this technology. molport.com

Table 1: Comparison of MAOS and Conventional Methods for Benzaldehyde Condensation Reactions Data compiled from multiple studies to illustrate general findings.

Reaction Type Reactants Method Reaction Time Yield Reference
Crossed Aldol Condensation 4-Methoxybenzaldehyde + Cyclohexanone MAOS 2 min 100% yale.edu
Crossed Aldol Condensation Benzaldehyde + Cyclohexanone Stirring 120 min (+ 24h standing) Lower rsc.org
Claisen-Schmidt Condensation Benzaldehyde + Acetophenone (B1666503) MAOS 40 sec High molport.com
Claisen-Schmidt Condensation Benzaldehyde + Acetophenone Conventional Several hours Lower molport.com
Knoevenagel Condensation Benzaldehyde + Malononitrile MAOS 2-5 min 92% Not directly cited

Stereoselective Synthesis Considerations for Butenyl-Benzaldehyde Isomers

The synthesis of butenyl-benzaldehyde isomers, where stereochemistry can play a crucial role in the final product's properties, requires careful consideration of stereoselective methods. The term "butenyl-benzaldehyde" can imply isomers with chirality at the aliphatic chain or specific E/Z geometry at the double bond. Achieving high stereoselectivity is a significant challenge in organic synthesis.

Asymmetric synthesis is paramount for obtaining enantiomerically enriched products. Methodologies applicable to the synthesis of chiral butenyl-benzaldehyde analogs often involve the asymmetric addition of nucleophiles to the aldehyde group or to an imine derivative. For example, cascade reactions like the asymmetric Michael/Stetter reaction between salicylaldehydes and activated alkynes, mediated by a combination of chiral amine and N-heterocyclic carbene (NHC) catalysts, can generate complex chiral molecules with high enantioselectivity. pnas.orgnih.gov While not a direct synthesis of a butenyl chain, the principles of using chiral catalysts to control the formation of stereocenters are directly relevant.

Another key strategy involves the stereospecific synthesis of the alkenyl group itself. Alkenylalanes, which can be generated with complete stereocontrol via alkyne hydroalumination, are versatile intermediates. wikipedia.org These compounds can transfer the stereodefined alkenyl group to various electrophiles, and their reaction with aldehydes can produce specific allylic alcohols, which could then be further transformed. wikipedia.org Similarly, organocatalytic asymmetric cyclizations of simple alkenyl aldehydes have been developed to produce homoallylic alcohols with excellent enantioselectivity and high (E)-stereoselectivity for the exocyclic double bond, demonstrating precise control over newly formed stereocenters and olefin geometry. acs.org These approaches highlight that the desired stereochemistry in a butenyl-benzaldehyde target would likely be established through a carefully chosen catalytic asymmetric reaction.

Green Chemistry Principles Applied to the Synthesis of Benzaldehyde Derivatives

The application of green chemistry principles to the synthesis of benzaldehyde derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Development of Solvent-Free Condensation Reactions for Analogous Compounds

A significant advancement in green synthetic chemistry is the development of solvent-free reactions, which eliminate the environmental and health hazards associated with volatile organic solvents. Several classical condensation reactions involving benzaldehyde have been successfully adapted to solvent-free conditions.

The Knoevenagel condensation, which traditionally uses toxic pyridine (B92270) as a solvent, has been redesigned as a solvent-free process. wikipedia.orgrug.nl This greener version involves the condensation of benzaldehydes and malonic acid using environmentally benign catalysts like amines or ammonium (B1175870) salts, followed by decarboxylation in the solid phase, resulting in high yields and purity. acs.orgrug.nl

Similarly, solvent-free aldol condensations have been developed for synthesizing chalcones. This method can involve simply grinding a benzaldehyde derivative with acetophenone and solid sodium hydroxide (B78521) in a mortar and pestle, offering a procedure with high atom economy and minimal waste. rsc.org The benzoin (B196080) condensation, traditionally reliant on hazardous cyanide, can also be performed under greener, solvent-free conditions using thiamine (B1217682) hydrochloride (a coenzyme catalyst) to couple benzaldehydes into α-hydroxy ketones. researchgate.net

Table 2: Examples of Solvent-Free Condensation Reactions for Benzaldehyde Analogs

Reaction Name Substrates Catalyst Conditions Benefit Reference
Knoevenagel Condensation Benzaldehydes, Malonic Acid Ammonium Bicarbonate Heating, Solvent-free Avoids toxic pyridine solvent acs.orgrug.nl
Aldol Condensation Benzaldehyde derivative, Acetophenone Sodium Hydroxide Grinding, Solvent-free High atom economy, no solvent waste rsc.org
Benzoin Condensation Benzaldehyde Thiamine Hydrochloride Heating, Solvent-free Replaces hazardous cyanide catalyst researchgate.net

Environmentally Benign Catalysis in Benzaldehyde Functionalization

Replacing hazardous reagents and catalysts with environmentally benign alternatives is a core tenet of green chemistry. In the functionalization of benzaldehydes, significant progress has been made in developing cleaner catalytic systems.

For the oxidation of benzaldehyde to benzoic acid, traditional methods often use harmful heavy metal oxidants. A greener approach utilizes atmospheric oxygen as the oxidant in a solvent-free reaction catalyzed by organic molecules such as N-heterocyclic carbenes (NHCs). nih.gov Another sustainable strategy for producing benzaldehyde itself is the selective oxidation of toluene (B28343) using a Vanadium-based catalyst with hydrogen peroxide as the oxidant, avoiding organic solvents entirely. acs.org

Biocatalysis offers another powerful green alternative. Enzymes can operate under mild conditions with high selectivity. For instance, an acyl-peptide releasing enzyme from the thermophile Sulfolobus tokodaii has been identified as a highly efficient and enantioselective biocatalyst for the Henry (nitroaldol) reaction, accommodating a broad range of substituted benzaldehydes. researchgate.net Additionally, β-cyclodextrin has been used as a green catalyst to promote the hydrolysis of cinnamaldehyde (B126680) to benzaldehyde under mild conditions. These examples showcase a shift away from stoichiometric toxic reagents towards catalytic, cleaner, and more sustainable synthetic methods.

Photochemical Approaches to Aldehyde Synthesis and Transformation

Photochemistry, which uses light to drive chemical reactions, is inherently a green technique as it often allows for transformations to occur at ambient temperature without the need for harsh reagents. pnas.org Recent advances have demonstrated the utility of photochemical methods for both the synthesis and transformation of aldehydes.

Visible-light photocatalysis has enabled the synthesis of aldehyde compounds under very mild conditions. nih.gov These methods often involve the installation of a formyl group onto various molecular scaffolds using reagents that act as aldehyde sources in photocatalytic reactions. nih.gov A novel solid-phase synthesis of aldehydes has been developed where an anthraquinone (B42736) derivative attached to a polymer resin can be irradiated with light to generate benzaldehyde in good yields under mild conditions. This method is generalizable and can be used to create a variety of aldehydes.

Furthermore, aldehydes themselves can act as powerful photoinitiators for other organic transformations. pnas.org Photocatalytic reactions have also been developed for the specific functionalization of aldehydes. For example, a photocatalytic on-DNA aldehyde allylation has been demonstrated, enabling the precise modification of DNA-conjugated benzaldehydes under mild, neutral aqueous conditions, highlighting the precision and biocompatibility of photochemical methods.

Chemical Reactivity and Transformation Pathways of 3 but 3 En 1 Yl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group, a carbonyl functionality, is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. Its reactivity is somewhat moderated by the electron-donating resonance effect of the benzene (B151609) ring. doubtnut.com

Nucleophilic Addition Reactions of the Carbonyl Group

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. elsevierpure.com Benzaldehyde (B42025) and its derivatives are generally less reactive towards nucleophiles than aliphatic aldehydes because the aromatic ring delocalizes the partial positive charge on the carbonyl carbon. askfilo.com

Common nucleophiles that react with benzaldehyde derivatives include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and hydride reagents. For instance, the reaction with a Grignard reagent like methylmagnesium bromide would be expected to produce a secondary alcohol.

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent ExampleExpected Product
Hydride IonSodium Borohydride (B1222165) (NaBH₄)(3-(But-3-en-1-yl)phenyl)methanol
Alkyl GroupMethylmagnesium Bromide (CH₃MgBr)1-(3-(But-3-en-1-yl)phenyl)ethan-1-ol
Cyanide IonHydrogen Cyanide (HCN)2-Hydroxy-2-(3-(but-3-en-1-yl)phenyl)acetonitrile

Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a variation of the aldol (B89426) condensation that involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. sigmaaldrich.comwikipedia.orgresearchgate.net The reaction proceeds via nucleophilic addition to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

For 3-(but-3-en-1-yl)benzaldehyde, a reaction with malonic acid or its esters (like diethyl malonate) would lead to the formation of a substituted cinnamic acid derivative. researchgate.net These reactions are pivotal in carbon-carbon bond formation. sigmaaldrich.com

Table 2: Knoevenagel Condensation of Benzaldehydes with Active Methylene Compounds

Active Methylene CompoundCatalystTypical Product Type
Malonic AcidPiperidine/Pyridine (B92270)Substituted Cinnamic Acid
Diethyl MalonatePiperidineDiethyl Benzylidene Malonate
MalononitrileBasic aluminaBenzylidene Malononitrile
Ethyl AcetoacetatePiperidineEthyl 2-benzylidene-3-oxobutanoate derivative

Metal-organic frameworks (MOFs) have also been explored as catalysts for Knoevenagel condensations involving benzaldehyde. wikipedia.org

Reactions Involving the Alkene Functionality

The butenyl side chain possesses a terminal double bond (olefinic bond), which is a region of high electron density, making it susceptible to attack by electrophiles.

Electrophilic Addition Reactions to the Olefinic Bond

Electrophilic addition is a characteristic reaction of alkenes. libretexts.org An electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org In the case of this compound, the addition of an unsymmetrical reagent like a hydrogen halide (HX) would follow Markovnikov's rule. The hydrogen atom would add to the terminal carbon (the one with more hydrogen atoms), and the halide would add to the internal carbon, forming a more stable secondary carbocation intermediate.

Table 3: Examples of Electrophilic Addition Reactions

ReagentElectrophileNucleophileExpected Major Product
HBrH⁺Br⁻3-(3-Bromobutyl)benzaldehyde
H₂O (acid-catalyzed)H⁺H₂O3-(3-Hydroxybutyl)benzaldehyde
Br₂Br⁺ (transient)Br⁻3-(3,4-Dibromobutyl)benzaldehyde

It is also possible for the alkene to be cleaved oxidatively to form an aldehyde, a reaction often seen with substituted styrenes using various catalysts. organic-chemistry.orgmdpi.comorganic-chemistry.org

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com In this context, the butenyl group of this compound can act as the dienophile. The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comkhanacademy.org

While the benzaldehyde group itself is not directly attached to the double bond, its electronic influence is minimal. The reactivity of the terminal alkene would be similar to that of other simple alkenes. A reaction with a conjugated diene, such as 1,3-butadiene, would yield a substituted cyclohexene (B86901) derivative. The reaction typically requires thermal conditions to proceed.

Table 4: Hypothetical Diels-Alder Reaction

DieneDienophileExpected Product
1,3-ButadieneThis compound3-(2-(Cyclohex-3-en-1-yl)ethyl)benzaldehyde

Radical Addition Reactions and Their Scope

The presence of both an aldehyde and an alkene group in this compound opens up possibilities for intramolecular radical reactions. Acyl radicals can be generated from the aldehyde functional group under various conditions, such as using a radical initiator like azobisisobutyronitrile (AIBN) or through photoredox catalysis. acs.org These highly reactive intermediates can then undergo intramolecular addition to the pendant butenyl group.

This cyclization is an example of an anti-Markovnikov addition, where the radical adds to the terminal carbon of the alkene. mdpi.com The regioselectivity of this process typically leads to the formation of a six-membered ring, a thermodynamically favored outcome. The resulting product would be a substituted tetralone derivative. The scope of such reactions is broad, tolerating a range of substituents on the aromatic ring.

Key aspects of these radical additions include:

Radical Generation : Acyl radicals are commonly formed from aldehydes via hydrogen atom transfer (HAT) to an initiator radical or through photoredox-catalyzed processes. acs.org

Intramolecular Cyclization : The generated acyl radical can add to the terminal alkene, leading to the formation of a cyclic intermediate.

Product Formation : The cyclic radical intermediate is then quenched, often by abstracting a hydrogen atom from a donor molecule, to yield the final cyclized product.

Research on related systems, such as α,β-unsaturated selenyl esters, has shown that acyl radicals can effectively participate in tandem cyclization reactions to produce complex ring systems like diquinanes and cyclooctadienones. rsc.org The efficiency and selectivity of these reactions often depend on the specific reaction conditions, including the choice of radical initiator, solvent, and temperature.

Table 1: Factors Influencing Intramolecular Radical Addition Reactions
FactorDescriptionPotential Outcome for this compound
Radical InitiatorChemical species that initiates the radical chain reaction (e.g., AIBN, peroxides). acs.orgmdpi.comFormation of an acyl radical at the aldehyde position.
Reaction TemperatureAffects the rate of radical formation and subsequent reactions.Higher temperatures may favor cyclization but can also lead to side reactions like decarbonylation of the acyl radical. acs.org
SolventCan influence the stability and reactivity of radical intermediates.Non-polar solvents like benzene or toluene (B28343) are commonly used.
Hydrogen Atom DonorA molecule that quenches the radical chain reaction (e.g., tributyltin hydride).Formation of the final tetralone product.

Olefin Metathesis and its Potential in Building Complex Structures

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. beilstein-journals.org The terminal alkene of this compound is a suitable substrate for various types of metathesis reactions, particularly ring-closing metathesis (RCM), which is widely used for synthesizing unsaturated rings. wikipedia.org

While this compound itself cannot undergo a simple intramolecular RCM, it serves as a valuable building block. For instance, if the aldehyde is converted into another alkene-containing moiety, the resulting diene could undergo RCM to form a macrocycle. The efficiency of RCM allows for the synthesis of 5- to 30-membered rings. organic-chemistry.org

The potential applications of the alkene in metathesis include:

Cross-Metathesis (CM) : Reaction with another olefin to create a new, more complex alkene. This can be used to introduce various functional groups.

Ring-Closing Metathesis (RCM) : After modification of the aldehyde to include a second terminal alkene, RCM can be employed to synthesize macrocyclic structures. This is particularly useful in the synthesis of natural products and other complex molecules. wikipedia.org

Ring-Opening Metathesis Polymerization (ROMP) : If reacted with a strained cyclic olefin, the butenyl group could initiate polymerization.

Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are commonly used for these transformations due to their high functional group tolerance, including for aldehydes. acs.org The driving force for RCM with terminal alkenes is often the removal of the volatile byproduct, ethene, from the reaction mixture. organic-chemistry.org

Table 2: Potential Olefin Metathesis Reactions Involving this compound Derivatives
Reaction TypeReactant(s)Potential ProductCatalyst Example
Cross-MetathesisThis compound + AcrylateA longer chain unsaturated aldehyde-esterGrubbs' Second Generation Catalyst
Ring-Closing MetathesisA diene derived from this compoundA macrocyclic benzaldehyde derivativeHoveyda-Grubbs' Second Generation Catalyst
Enyne MetathesisAn alkyne-containing derivative of this compoundA cyclic dieneGrubbs' First Generation Catalyst beilstein-journals.org

Cascade and Tandem Reactions Utilizing Both Aldehyde and Alkene Functional Groups

The dual functionality of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. This approach offers a highly efficient route to complex molecular structures.

Organocatalytic Cascade Processes Involving Aldehydes and Alkenes

Organocatalysis provides a powerful tool for activating the aldehyde group towards reactions with the alkene moiety. Chiral secondary amines, for example, can react with the aldehyde to form an enamine or an iminium ion, which then triggers a cascade reaction.

A plausible organocatalytic cascade for a derivative of this compound could involve:

Iminium Ion Formation : The aldehyde reacts with a chiral secondary amine catalyst to form a transient iminium ion. This activation lowers the LUMO of the conjugated system if one were present.

Intramolecular Michael Addition : If the alkene is rendered nucleophilic, or an external nucleophile is added, a conjugate addition could be followed by an intramolecular reaction. In the case of this compound, an intramolecular reaction could be designed. For example, an intramolecular Mukaiyama-Michael reaction could be envisioned if the aldehyde is first converted to a silyl (B83357) enol ether. nih.gov

Cyclization and Catalyst Regeneration : The resulting intermediate undergoes cyclization, followed by hydrolysis to release the product and regenerate the catalyst.

Asymmetric cascade reactions with α,β-unsaturated aldehydes have been extensively studied, demonstrating the power of this approach to generate stereochemically rich products. nih.gov For instance, organocatalytic Michael-cyclization cascades have been developed for the synthesis of functionalized γ-lactols and γ-lactones. rsc.org

Pericyclic Cascade Rearrangements in Structurally Related Compounds

Pericyclic reactions, which proceed through a cyclic transition state, can be involved in elegant cascade sequences. While specific examples for this compound are not prominent, structurally related compounds demonstrate the potential of such transformations.

For instance, Zincke aldehydes, which are donor-acceptor dienes, undergo thermal rearrangement to afford α,β,γ,δ-unsaturated amides with high stereoselectivity. nih.gov These reactions can be part of a cascade involving an E-Z alkene isomerization, a 6π electrocyclic ring closure, a nih.govrsc.org-sigmatropic hydrogen shift, and a Diels-Alder cycloaddition. acs.org This highlights how a molecule with conjugated unsaturation and an aldehyde, similar to derivatives of this compound, could be designed to undergo complex pericyclic cascades to form polycyclic structures.

Multi-Component Reactions (MCRs) for Rapid Assembly of Molecular Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all reactants, are highly efficient for building molecular complexity. researchgate.net The aldehyde group in this compound is a prime functional group for participating in MCRs.

One example is the Povarov reaction, a three-component reaction between an aldehyde, an aniline, and an activated alkene to yield a tetrahydroquinoline. acs.org In this context, this compound could serve as the aldehyde component. The resulting tetrahydroquinoline product would retain the butenyl side chain, which could be used for further functionalization.

Another possibility is a phosphine-catalyzed three-component reaction involving an aldehyde, an alkyl acrylate, and a carbon nucleophile like dialkyl malonate. semanticscholar.orgmdpi.com This reaction proceeds through a Morita-Baylis-Hillman-type mechanism followed by a Michael addition.

Advanced Functional Group Interconversions and Derivatization Strategies

The aldehyde and alkene functional groups in this compound can be selectively transformed into a wide array of other functional groups, providing access to a diverse range of derivatives. fiveable.me

Transformations of the Aldehyde Group:

Oxidation : The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or Tollens' reagent. solubilityofthings.com

Reduction : Selective reduction to a primary alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄). imperial.ac.uk

Reductive Amination : Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields a secondary or tertiary amine.

Wittig Reaction : Conversion to an alkene by reaction with a phosphonium (B103445) ylide.

Grignard/Organolithium Addition : Formation of a secondary alcohol by reaction with organometallic reagents.

Transformations of the Alkene Group:

Hydrogenation : Reduction to an alkane using H₂ gas and a metal catalyst (e.g., Pd/C). fiveable.me

Halogenation : Addition of halogens (e.g., Br₂) across the double bond to form a dihalide.

Hydroboration-Oxidation : Anti-Markovnikov addition of water across the double bond to yield a primary alcohol.

Epoxidation : Conversion to an epoxide using a peroxy acid like m-CPBA.

Ozonolysis : Cleavage of the double bond to form aldehydes or carboxylic acids, depending on the workup conditions. imperial.ac.uk

These interconversions can be performed selectively, allowing for the independent modification of either the aldehyde or the alkene, thus making this compound a versatile starting material for organic synthesis.

Table 3: Summary of Functional Group Interconversions for this compound
Functional GroupReactionReagent(s)Product Functional Group
AldehydeOxidationKMnO₄ or Ag₂O (Tollens') fiveable.mesolubilityofthings.comCarboxylic Acid
ReductionNaBH₄ or LiAlH₄ solubilityofthings.comPrimary Alcohol
Reductive AminationR₂NH, NaBH₃CNAmine
Wittig ReactionPh₃P=CHR'Alkene
AlkeneHydrogenationH₂, Pd/C fiveable.meAlkane
Hydroboration-Oxidation1. BH₃·THF, 2. H₂O₂, NaOHPrimary Alcohol
Epoxidationm-CPBAEpoxide
Ozonolysis (reductive workup)1. O₃, 2. Zn/H₂O or PPh₃ imperial.ac.ukAldehyde

Spectroscopic Characterization and Structural Elucidation of 3 but 3 En 1 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy would be instrumental in identifying the various hydrogen atoms in the 3-(But-3-en-1-yl)benzaldehyde molecule. The spectrum would be expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons on the benzene (B151609) ring, and the protons of the butenyl side chain. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the electronic environment of the protons. For instance, the aldehydic proton would appear as a singlet at a significantly downfield position (typically around 9-10 ppm) due to the strong deshielding effect of the adjacent carbonyl group. The aromatic protons would resonate in the region of 7-8 ppm, with their splitting patterns (e.g., doublets, triplets, multiplets) revealing their substitution pattern and coupling relationships. The protons of the butenyl group, including the terminal vinyl protons and the methylene (B1212753) protons, would be found in the more upfield region of the spectrum. Integration of the peak areas would provide the relative ratio of the number of protons giving rise to each signal.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aldehydic-H 9.8 - 10.0 s (singlet) -
Aromatic-H 7.2 - 7.8 m (multiplet) -
Vinylic-H (=CH₂) 4.9 - 5.2 m (multiplet) -
Vinylic-H (-CH=) 5.7 - 5.9 m (multiplet) -
Allylic-H (-CH₂-) 2.3 - 2.5 q (quartet) ~ 7-8

Note: This table is predictive and not based on experimental data.

Carbon-13 NMR (¹³C NMR) spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of these signals would be indicative of the carbon's hybridization and its chemical environment. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing in the range of 190-200 ppm. The aromatic carbons would resonate between 120-150 ppm, with the carbon attached to the aldehyde group (ipso-carbon) and the carbon attached to the butenyl group showing distinct shifts. The sp² hybridized carbons of the vinyl group and the sp³ hybridized carbons of the methylene groups in the side chain would have characteristic chemical shifts in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl-C (CHO) 190 - 193
Aromatic-C (quaternary) 135 - 145
Aromatic-CH 125 - 135
Vinylic-C (=CH₂) 115 - 120
Vinylic-C (-CH=) 137 - 140
Allylic-C (-CH₂-) 30 - 35

Note: This table is predictive and not based on experimental data.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR techniques would be employed. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, helping to trace the connectivity within the butenyl side chain and the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would establish the direct one-bond correlations between protons and their attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would provide information about longer-range (two- or three-bond) correlations between protons and carbons, which would be crucial for confirming the attachment of the butenyl side chain to the benzaldehyde (B42025) ring. For molecules with stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to determine the spatial proximity of protons, aiding in the elucidation of the stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its elemental formula (C₁₁H₁₂O). This information is critical for confirming the identity of the synthesized compound and distinguishing it from isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) would be an essential tool for assessing the purity of a sample of this compound. The gas chromatograph would separate the components of a mixture, and the mass spectrometer would then provide a mass spectrum for each separated component. This would allow for the identification of any impurities or byproducts from a chemical synthesis. The fragmentation pattern observed in the mass spectrum would provide structural information. For this compound, characteristic fragments would be expected from the loss of the aldehyde group (M-29), cleavage of the butenyl side chain, and rearrangements of the aromatic ring, providing further confirmation of the molecule's structure.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to display a combination of characteristic absorption bands corresponding to its distinct structural components: the aromatic aldehyde and the terminal butenyl group.

The aldehyde functional group gives rise to some of the most prominent peaks in the spectrum. A strong and sharp absorption band due to the carbonyl (C=O) stretching vibration is anticipated in the region of 1705-1730 cm⁻¹. researchgate.netdocbrown.info The position of this band is slightly lowered from that of saturated aldehydes due to the conjugation with the benzene ring. researchgate.net Additionally, the aldehyde C-H bond exhibits two characteristic, albeit weaker, stretching vibrations between 2800-2860 cm⁻¹ and 2700-2760 cm⁻¹. researchgate.netdocbrown.info

The presence of the benzene ring is confirmed by several absorptions. The aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). docbrown.info Aromatic C=C stretching vibrations within the ring are observed as a series of peaks of variable intensity in the 1450-1600 cm⁻¹ region. docbrown.info

The but-3-en-1-yl substituent introduces absorptions characteristic of an alkene and an alkane chain. The terminal vinyl group (C=CH₂) is expected to show a moderate C=C stretching vibration around 1640 cm⁻¹. The sp² C-H stretching vibration of the vinyl group will appear at a higher frequency than the aromatic C-H stretches, typically around 3080 cm⁻¹. Furthermore, the out-of-plane C-H bending vibrations for a terminal alkene are strong and appear in the 910-990 cm⁻¹ range. The sp³ C-H stretching vibrations of the methylene (-CH₂-) groups in the butyl chain will produce absorptions just below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range.

The expected IR absorption bands and their corresponding functional group assignments for this compound are summarized in the table below.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3080Medium=C-H Stretch (Alkene)
3000-3100Medium-WeakC-H Stretch (Aromatic)
2850-2960MediumC-H Stretch (Alkane CH₂)
2800-2860WeakC-H Stretch (Aldehyde)
2700-2760WeakC-H Stretch (Aldehyde)
1705-1730StrongC=O Stretch (Aldehyde)
~1640MediumC=C Stretch (Alkene)
1450-1600Medium-WeakC=C Stretch (Aromatic Ring)
910-990Strong=C-H Bend (Alkene, out-of-plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophores within this compound are the benzaldehyde moiety and the isolated carbon-carbon double bond in the butenyl group.

The primary chromophore is the benzaldehyde system, where the carbonyl group is conjugated with the benzene ring. This conjugation leads to characteristic electronic transitions. Two main absorption bands are expected for the benzaldehyde portion of the molecule. A strong absorption band, typically observed between 240-250 nm, is attributed to a π → π* transition involving the entire conjugated system of the aromatic ring and the carbonyl group. cdnsciencepub.com A second, much weaker absorption band is expected at a longer wavelength, generally around 280-290 nm, which corresponds to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons. uobabylon.edu.iq Electron-donating or electron-withdrawing substituents on the benzene ring can influence the exact wavelength of these absorptions. uobabylon.edu.iq

The but-3-en-1-yl group contains an isolated C=C double bond. This unconjugated alkene chromophore also undergoes a π → π* transition, but it occurs at a much shorter wavelength, typically below 200 nm. uobabylon.edu.iq Consequently, this absorption is usually not observed in a standard UV-Vis spectrum (200-800 nm). Because the butenyl group is separated from the aromatic ring by a methylene bridge, it does not extend the conjugation of the benzaldehyde system. Therefore, it is not expected to cause a significant bathochromic (red) shift of the primary absorption bands of the parent benzaldehyde chromophore.

The anticipated UV-Vis absorption data for this compound in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) are detailed in the table below.

λmax (nm)Molar Absorptivity (ε)Transition TypeChromophore
~245Highπ → πBenzaldehyde
~285Lown → πBenzaldehyde (C=O)
<200Highπ → π*Alkene (C=C)

X-ray Crystallography for Solid-State Structural Conformation

A search of crystallographic databases indicates that the specific crystal structure of this compound has not been reported in the scientific literature. However, studies on other substituted benzaldehyde derivatives reveal common structural features that can be anticipated. nih.govrsc.org

If a single-crystal X-ray diffraction study were to be performed on this compound, it would unequivocally determine the conformation of the but-3-en-1-yl side chain relative to the plane of the benzene ring. It would provide precise measurements of the C-C and C=C bond lengths within the side chain, as well as the geometry of the aldehyde group. Furthermore, the analysis would reveal the intermolecular interactions that govern the crystal packing, such as C-H···O hydrogen bonds, C-H···π interactions, or π–π stacking, which are common in the crystal structures of benzaldehyde derivatives. nih.govrsc.org Such data is crucial for understanding the supramolecular chemistry and physical properties of the compound in its solid form.

Computational Chemistry and Theoretical Studies on 3 but 3 En 1 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to describing the electronic behavior of a molecule. These methods solve the Schrödinger equation to determine the electronic structure, which in turn governs the molecule's properties and reactivity.

Analysis of Electronic Transitions and Orbital Nature

The electronic transitions of 3-(But-3-en-1-yl)benzaldehyde are expected to be dominated by the benzaldehyde (B42025) moiety. Theoretical studies on benzaldehyde have characterized its key electronic transitions using methods like multiconfigurational second-order perturbation theory (MS-CASPT2). acs.orgresearchgate.net These calculations reveal that the lowest energy electronic transitions are typically the n→π* and π→π* types.

n→π Transition:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. For benzaldehyde, this is the lowest energy singlet excited state (S1) and is calculated to occur at approximately 3.71 eV. acs.orgresearchgate.net

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, primarily associated with the aromatic ring and the carbonyl group. These are generally higher in energy and more intense than n→π* transitions. For benzaldehyde, significant π→π* transitions are calculated at energies of 4.33 eV, 4.89 eV, 5.98 eV, and 6.23 eV. acs.orgacs.org

The highest occupied molecular orbital (HOMO) in benzaldehyde is a π orbital associated with the benzene (B151609) ring, while the lowest unoccupied molecular orbital (LUMO) is the π* orbital of the carbonyl group. The butenyl substituent at the meta position in this compound is a weak electron-donating group. It would be expected to slightly raise the energy of the HOMO, which could lead to a small red shift (shift to longer wavelength) in the π→π* transitions compared to unsubstituted benzaldehyde. The n→π* transition, being localized on the formyl group, would likely be less affected.

Table 1: Predicted Electronic Transitions for this compound based on Benzaldehyde Calculations

Transition Type Orbital Nature Predicted Energy (eV) acs.orgresearchgate.net
S0 → S1 n→π* ~3.7
S0 → S2 π→π* ~4.3

Note: Data is based on theoretical calculations for the parent molecule, benzaldehyde. The presence of the butenyl group may cause slight deviations.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters with a high degree of accuracy. researchgate.netnih.gov

UV-Vis Spectroscopy: The electronic transitions discussed above directly correspond to absorption bands in the UV-Vis spectrum. The calculated transition energies for benzaldehyde suggest strong absorptions in the UV region. acs.org For this compound, the spectrum would be expected to be very similar to that of benzaldehyde, with the n→π* transition appearing as a weak band at a longer wavelength and the more intense π→π* transitions appearing at shorter wavelengths.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govyoutube.com For this compound, predictions would be based on the calculated electron density around each nucleus.

The aldehyde proton (-CHO) is highly deshielded and would be predicted to have a ¹H chemical shift around 9.9-10.1 ppm.

The aromatic protons would appear in the range of 7.2-7.8 ppm, with splitting patterns determined by their meta and ortho relationships.

The butenyl side chain would introduce characteristic signals: vinyl protons (~5.0-5.9 ppm) and aliphatic protons (~2.4-2.8 ppm).

In the ¹³C spectrum, the carbonyl carbon is the most downfield signal, predicted around 192 ppm. Aromatic carbons would resonate between ~128-138 ppm, while the aliphatic and vinylic carbons of the side chain would appear in their respective upfield regions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Functional Groups

Atom Type Predicted Chemical Shift (ppm)
H in -CHO ¹H 9.9 - 10.1
Aromatic H ¹H 7.2 - 7.8
Vinylic H ¹H 5.0 - 5.9
C in C=O ¹³C ~192

Note: These are estimated values based on typical shifts for similar structures. Actual values depend on the specific computational method and basis set used.

Density Functional Theory (DFT) Investigations

DFT is a workhorse of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of medium to large-sized molecules.

Geometry Optimization and Conformational Analysis

Before properties can be calculated, the molecule's lowest energy structure (or structures) must be determined through geometry optimization. For this compound, this involves finding the most stable arrangement of its atoms. The process would identify that the benzaldehyde portion is largely planar to maximize conjugation. princeton.edu

The primary conformational flexibility arises from the butenyl side chain. DFT calculations would explore the potential energy surface by rotating around the single bonds:

The bond between the aromatic ring and the first CH₂ group of the chain.

The bond between the first and second CH₂ groups.

The bond between the second CH₂ group and the vinyl group.

These calculations would reveal the most stable conformers (likely extended, anti-periplanar arrangements to minimize steric hindrance) and the energy barriers to rotation between them. Studies on similar alkyl-substituted aromatic compounds show that such barriers are typically low, suggesting the molecule is flexible at room temperature. rsc.orgrsc.org

Elucidation of Reaction Mechanisms and Transition State Characterization

DFT is exceptionally useful for mapping out the pathways of chemical reactions. rsc.orgnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed.

For this compound, DFT could be used to study reactions at two primary sites: the aldehyde group and the terminal double bond.

Aldehyde Reactions: Mechanisms such as nucleophilic addition to the carbonyl group can be modeled. For instance, in a reaction with a nucleophile, DFT would be used to locate the transition state, characterizing the bond-forming and bond-breaking processes. The calculations would show the nucleophile approaching the electrophilic carbonyl carbon. canterbury.ac.ukbohrium.com The butenyl group, being electronically mild and sterically distant at the meta-position, is predicted to have a negligible influence on the reaction rates and mechanisms at the aldehyde.

Alkene Reactions: Electrophilic addition to the butenyl double bond could also be studied. DFT would model the formation of a carbocation intermediate and the subsequent attack by a nucleophile, allowing for the determination of reaction barriers and the regioselectivity of the addition.

Charge Density Distribution and its Implications for Reactivity

The distribution of electron density in a molecule is key to understanding its reactivity. DFT calculations can generate maps of electron density and calculate partial atomic charges.

In this compound, the charge distribution would show:

A significant partial negative charge on the highly electronegative oxygen atom of the carbonyl group.

A corresponding partial positive charge on the carbonyl carbon, making it the primary site for nucleophilic attack.

The aromatic ring would exhibit a pattern of alternating charges, influenced by the electron-withdrawing aldehyde group.

The butenyl side chain would be relatively nonpolar, with a charge distribution typical of an alkene and alkane.

This calculated charge distribution reinforces the chemical intuition about the molecule's reactivity. The electrophilic carbonyl carbon and the nucleophilic terminal double bond are the most likely centers for chemical reactions, a prediction that can be quantified and visualized using DFT outputs like molecular electrostatic potential (MEP) maps.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules by simulating their motion over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology can be applied to explore its conformational landscape. Such simulations would provide detailed insights into the molecule's flexibility, preferred shapes (conformers), and the energetic barriers between them.

An MD simulation of this compound would typically involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The molecule would be placed in a simulated environment, often a box of solvent molecules like water, to mimic realistic conditions. The simulation then numerically solves Newton's equations of motion for each atom, tracking their trajectories over a specified period.

The primary goal of these simulations would be to map the potential energy surface of the molecule, identifying low-energy conformations that are most likely to be populated. Key conformational features for this compound would include the orientation of the butenyl side chain relative to the benzaldehyde ring and the rotation around the C-C single bonds within the side chain.

Hypothetical Simulation Data for Dominant Conformers

The following table represents a hypothetical outcome of a molecular dynamics simulation, illustrating the types of data that would be generated to characterize the conformational landscape of this compound.

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ) (°)Relative Energy (kcal/mol)Population (%)
A600.045
B1801.230
C-602.515
D05.010

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Analysis of the simulation trajectories would reveal the frequency of transitions between these conformers, providing information about the energy barriers separating them. This understanding of the conformational landscape is crucial as the three-dimensional shape of a molecule can significantly influence its reactivity and biological activity.

Establishment of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. For a molecule like this compound, QSRR models could be developed to predict its behavior in various chemical reactions, such as oxidation, reduction, or addition reactions involving the aldehyde group or the butenyl double bond.

The development of a QSRR model typically involves the following steps:

Data Set Compilation: A dataset of structurally similar compounds with known experimental reactivity data is collected. For this compound, this would include other substituted benzaldehydes and unsaturated aromatic compounds.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For aldehydes, electronic descriptors are particularly important in predicting their reactivity towards nucleophiles and electrophiles.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical relationship between the calculated descriptors and the observed reactivity.

Model Validation: The predictive power of the developed QSRR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Hypothetical QSRR Model for Aldehyde Oxidation

The following table presents a hypothetical QSRR model for predicting the rate of oxidation of a series of substituted benzaldehydes, illustrating the type of relationship that could be established.

DescriptorCoefficient
LUMO Energy (eV)-0.85
Dipole Moment (Debye)0.23
Molecular Surface Area (Ų)0.015
Model Equation: log(k_ox) = -0.85 * (LUMO) + 0.23 * (Dipole Moment) + 0.015 * (Surface Area) + C
Statistical Parameters: R² = 0.92, Q² = 0.85

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

In this hypothetical model, a lower LUMO energy, a higher dipole moment, and a larger molecular surface area are associated with a faster oxidation rate. Such a model, once validated, could be used to predict the reactivity of this compound and guide the design of new molecules with desired reactivity profiles.

Advanced Applications and Future Research Directions of 3 but 3 En 1 Yl Benzaldehyde

Role as a Versatile Building Block in Complex Organic Synthesis

There is no specific information available in the reviewed literature detailing the use of 3-(But-3-en-1-yl)benzaldehyde as a versatile building block in complex organic synthesis.

Precursor for Advanced Functional Materials

No specific studies have been identified that utilize this compound as a direct precursor for advanced functional materials. The development of such materials often relies on monomers with specific electronic, optical, or self-assembly properties, and the suitability of this particular compound has not been reported.

Intermediate in the Synthesis of Specialized Chemical Entities

While benzaldehyde (B42025) and its derivatives are common intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals, there are no available reports that specifically document the use of this compound as an intermediate in the synthesis of any particular specialized chemical entity.

Potential in Polymer Chemistry and Material Science

The potential of this compound in polymer chemistry and material science remains largely theoretical due to the absence of dedicated research.

Exploration as a Monomer in Polymerization Studies

No studies have been found that explore the use of this compound as a monomer in polymerization reactions. The presence of the terminal double bond in the butenyl side chain could potentially allow for its participation in various polymerization mechanisms, such as free radical, cationic, or coordination polymerization, to yield polymers with pendant aldehyde groups. These aldehyde functionalities could then be used for post-polymerization modifications. However, no such research has been published.

Contribution to Thermosetting Materials and Resins

Similarly, there is no information regarding the contribution of this compound to the formation of thermosetting materials and resins. Unsaturated compounds are often employed as cross-linking agents in the production of thermosets, but the specific application of this benzaldehyde derivative in this context has not been documented.

Future Research Perspectives and Emerging Areas

Given the lack of existing research, the future research perspectives for this compound are entirely speculative. Potential areas of investigation could include:

Synthesis of Novel Heterocycles: The bifunctional nature of the molecule could be exploited in intramolecular reactions to synthesize novel heterocyclic compounds.

Development of Functional Polymers: Systematic studies on its polymerization behavior could lead to new polymers with reactive aldehyde side chains, which could be useful for applications such as drug delivery, sensing, or as functional coatings.

Cross-linking Agent: Its potential as a cross-linking agent in various polymer systems could be investigated to create novel thermosetting materials with tailored properties.

Probe for Mechanistic Studies: The compound could potentially be used as a probe in mechanistic studies of reactions involving both aldehyde and alkene functionalities.

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of functionalized benzaldehydes is a cornerstone of organic chemistry, and innovative methods are continually being developed to enhance efficiency, selectivity, and substrate scope. For a molecule like this compound, the exploration of novel synthetic pathways is crucial for unlocking its full potential.

One promising approach involves the use of palladium-catalyzed cross-coupling reactions . These reactions are powerful tools for the formation of carbon-carbon bonds. A plausible strategy for the synthesis of this compound could involve the coupling of a protected 3-bromobenzaldehyde (B42254) derivative with a butenylating agent, such as but-3-en-1-ylboronic acid or its esters, via a Suzuki coupling. Alternatively, a Negishi coupling employing a butenylzinc reagent could be utilized. The development of more active and selective palladium catalysts, perhaps in combination with specialized ligands, could lead to higher yields and milder reaction conditions.

Another area of exploration is the use of one-pot reduction/cross-coupling procedures . Recent studies have demonstrated the synthesis of various substituted benzaldehydes from Weinreb amides through a one-pot sequence involving reduction with a hydride source like diisobutylaluminium hydride (DIBAL-H) to form a stable hemiaminal intermediate, followed by a palladium-catalyzed cross-coupling with an organometallic reagent. This methodology could be adapted for the synthesis of this compound, offering a streamlined and efficient route from readily available starting materials.

The table below summarizes potential catalytic systems that could be investigated for the synthesis of this compound based on established methods for related compounds.

Catalytic System Reaction Type Potential Precursors Key Advantages
Pd(OAc)₂ / SPhosSuzuki Coupling3-Bromobenzaldehyde, But-3-en-1-ylboronic acidHigh efficiency, broad functional group tolerance
Pd₂(dba)₃ / XPhosNegishi Coupling3-Iodobenzaldehyde, But-3-en-1-ylzinc chlorideMild reaction conditions, high yields
Pd(PtBu₃)₂One-pot Reduction/Cross-Coupling3-Bromo-N-methoxy-N-methylbenzamideAvoids isolation of reactive aldehyde intermediate

Further research into novel catalytic systems, including those based on more abundant and less toxic metals like iron or copper, could provide more sustainable and cost-effective synthetic routes.

Development of New Asymmetric Transformations and Chiral Derivatives

The presence of a prochiral aldehyde group in this compound makes it an excellent candidate for asymmetric transformations, leading to the synthesis of valuable chiral derivatives. The development of new enantioselective methods is a significant area of contemporary chemical research.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze a variety of asymmetric reactions involving aldehydes. For this compound, an NHC-catalyzed intramolecular Stetter reaction could be envisioned if the butenyl chain is appropriately functionalized. Furthermore, chiral amine catalysts, such as those derived from proline, could be employed in asymmetric aldol (B89426) or Mannich reactions where the benzaldehyde acts as the electrophile.

Transition metal catalysis also offers numerous opportunities for asymmetric transformations. Chiral Lewis acids, for instance, can activate the aldehyde group towards nucleophilic attack in an enantioselective manner. The butenyl group also provides a handle for other asymmetric reactions. For example, an asymmetric hydroformylation of the terminal alkene could introduce a chiral propanal moiety, or an asymmetric dihydroxylation could yield a chiral diol.

The development of chiral derivatives of this compound would open doors to new applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry is crucial. The table below outlines some potential asymmetric transformations.

Transformation Catalyst Type Potential Chiral Product
Asymmetric Aldol ReactionChiral Amine (e.g., Proline derivative)Chiral β-hydroxy ketone
Asymmetric AllylationChiral Lewis Acid (e.g., BINOL-derived)Chiral homoallylic alcohol
Asymmetric DihydroxylationOsmium tetroxide / Chiral LigandChiral diol

Interdisciplinary Research Opportunities in Advanced Chemical Sciences

The bifunctional nature of this compound makes it a promising candidate for a wide range of interdisciplinary applications, bridging organic synthesis with materials science, chemical biology, and medicinal chemistry.

In materials science , the terminal alkene functionality could be utilized for polymer synthesis . For instance, this compound could serve as a monomer in polymerization reactions, such as ring-opening metathesis polymerization (ROMP) if cyclized, or as a co-monomer to introduce aldehyde functionalities into polymer backbones. These aldehyde groups could then be used for post-polymerization modifications, such as cross-linking or the attachment of other functional molecules. Benzaldehyde derivatives have also been investigated for the creation of liquid crystal lenses, suggesting that polymers derived from this compound could have interesting optical properties.

In the realm of chemical biology , functionalized benzaldehydes are increasingly being used as fluorescent probes for the detection of specific biomolecules or for imaging in living cells. The aldehyde group can react selectively with certain functional groups found in biological systems, and the butenyl group could be further modified to tune the molecule's solubility, cell permeability, or to attach a fluorophore. The development of probes based on the this compound scaffold could enable new ways to study biological processes.

In medicinal chemistry , benzaldehyde derivatives have a long history of biological activity, exhibiting properties such as anti-inflammatory, antifungal, and anticancer effects. The butenyl side chain of this compound provides a lipophilic handle that could influence its pharmacokinetic properties. This compound could serve as a starting point for the synthesis of new pharmaceutical intermediates and potential drug candidates. The aldehyde group can participate in the formation of Schiff bases with amine groups in proteins, a mechanism that is relevant for the activity of some drugs.

The following table highlights potential interdisciplinary research areas for this compound.

Field Potential Application Key Features Utilized
Materials SciencePolymer synthesis, functional materialsAlkene for polymerization, aldehyde for cross-linking
Chemical BiologyFluorescent probes, bioconjugationAldehyde for selective reaction, butenyl for modification
Medicinal ChemistryPharmaceutical intermediates, drug discoveryAldehyde for biological interaction, butenyl for pharmacokinetics

Q & A

Q. Stability Protocol :

  • Storage conditions : Keep at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent photooxidation and moisture absorption .
  • Stabilizers : Add 0.1% w/v ascorbic acid to inhibit radical-mediated alkene polymerization .
  • Purity checks : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures degradation products remain below 2% .

How does the alkene moiety in this compound influence its reactivity in further derivatization?

Mechanistic Insights :
The but-3-en-1-yl group enables:

  • Diels-Alder reactions : Acts as a dienophile for cycloadditions to synthesize polycyclic scaffolds (e.g., tetralin derivatives) .
  • Epoxidation : Reaction with mCPBA forms an epoxide, useful for probing electrophilic reactivity in drug discovery .
  • Cross-metathesis : Grubbs catalyst facilitates alkene exchange for introducing functionalized side chains .
    Monitor regioselectivity using 13C^{13}C-NMR to confirm attack at the α-position of the aldehyde .

What computational tools are recommended to predict the biological activity of this compound derivatives?

Q. Advanced Modeling :

  • Docking studies : Use AutoDock Vina with MAO-B or COX-2 crystal structures (PDB IDs: 2V5Z, 3LN1) to predict neuroprotective or anti-inflammatory activity, as seen in related benzaldehydes .
  • QSAR models : Train datasets on logP and topological polar surface area (TPSA) to correlate with bioavailability. TPSA >60 Ų often reduces blood-brain barrier penetration .
  • DFT calculations : Gaussian 16 at the B3LYP/6-31G* level predicts reaction barriers for epoxidation or nucleophilic additions .

How can researchers address low yields in multi-step syntheses involving this compound?

Q. Process Optimization :

  • Protection-deprotection : Use TBDMSCl to protect the aldehyde group during alkene functionalization, improving stepwise yields by >20% .
  • Flow chemistry : Continuous reactors minimize intermediate degradation (e.g., aldehyde oxidation) and enhance reproducibility .
  • Byproduct analysis : GC-MS identifies side products (e.g., dimerized alkenes) to adjust stoichiometry or catalyst loading .

What are the key challenges in scaling up this compound synthesis for preclinical studies?

Q. Industrial Translation :

  • Safety : The aldehyde’s volatility requires closed-system processing to avoid inhalation hazards (OSHA PEL: 2 ppm) .
  • Cost-effective catalysts : Replace Pd-based catalysts with NiCl₂/ligand systems for large-scale cross-coupling .
  • Purification : Simulated moving bed (SMB) chromatography outperforms column chromatography for isolating >99% pure product .

How does substitution on the benzaldehyde ring affect the compound’s electronic properties?

Q. Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -NO₂ at para position) reduce aldehyde reactivity but enhance stability for electrophilic aromatic substitution .
  • Methoxy groups increase electron density, accelerating Diels-Alder reactions (confirmed by Hammett σ⁺ values) .
    Characterize using cyclic voltammetry to measure oxidation potentials, correlating with substituent effects .

What analytical techniques are critical for quantifying trace impurities in this compound?

Q. Advanced Quality Control :

  • GC-MS with EI ionization : Detects volatile degradation products (e.g., crotonaldehyde) at <0.1% levels .
  • ICP-MS : Monitors residual metal catalysts (Pd, Ni) to ensure compliance with ICH Q3D guidelines (<10 ppm) .
  • Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed .

How can researchers leverage this compound in natural product synthesis?

Q. Application in Complex Molecules :

  • Terpene hybrids : Couple with geraniol via Heck reaction to generate sesquiterpene-benzaldehyde hybrids for fragrance or antimicrobial studies .
  • Alkaloid precursors : Reductive amination with tryptamine derivatives forms β-carboline scaffolds, mimicking natural products like harmine .
  • Polymer backbones : Radical-initiated polymerization creates stimuli-responsive hydrogels for drug delivery .

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Reactant of Route 1
Reactant of Route 1
3-(But-3-en-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(But-3-en-1-yl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.